1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBTHCHPPIMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and β-Keto Ester Reaction
A mixture of 4-fluorophenylhydrazine (1.0 mmol) and ethyl 3-methoxy-3-oxopropanoate (1.0 mmol) in ethanol (10 mL) is refluxed for 6–8 h under acidic conditions (e.g., acetic acid). The reaction proceeds via enolate formation, followed by cyclization to yield 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid ethyl ester. This method ensures regioselectivity, with the methoxy group occupying the 4-position due to electronic and steric effects during ring closure.
Alternative Route Using α,β-Unsaturated Ketones
Substituting β-keto esters with α,β-unsaturated ketones (e.g., 3-methoxy-1-(4-fluorophenyl)prop-2-en-1-one) enables pyrazole formation via 1,3-dipolar cycloaddition. Reacting the ketone with hydrazine hydrate (2.0 mmol) in dioxane (15 mL) at 100°C for 12 h produces the pyrazole core in 72–85% yield. The reaction is catalyzed by montmorillonite K-10 under sonication to enhance regiocontrol.
Carboxylic Acid Intermediate Preparation
Hydrolysis of the ethyl ester group is critical for subsequent amide bond formation.
Alkaline Hydrolysis
The ester intermediate (1.0 mmol) is stirred with 2 M NaOH (5 mL) in ethanol (10 mL) at 60°C for 3 h. Acidification with dilute HCl precipitates 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid, which is filtered and dried (yield: 89–94%).
Acidic Hydrolysis
Using concentrated HCl (2 mL) in refluxing ethanol (10 mL) for 4 h achieves comparable results but risks decomposition of acid-sensitive groups.
Amide Bond Formation with Furan-2-ylmethylamine
Activation of the carboxylic acid followed by coupling with furan-2-ylmethylamine is performed under standard amidation conditions.
Acid Chloride Method
The carboxylic acid (1.0 mmol) is treated with thionyl chloride (3.0 mmol) in dichloromethane (10 mL) at 0°C for 1 h, then warmed to room temperature. After evaporating excess SOCl₂, the crude acid chloride is reacted with furan-2-ylmethylamine (1.2 mmol) and triethylamine (2.0 mmol) in tetrahydrofuran (15 mL) at 25°C for 6 h. The product is isolated via filtration and recrystallized from ethanol (yield: 78–82%).
Coupling Reagent-Assisted Synthesis
A mixture of the carboxylic acid (1.0 mmol), furan-2-ylmethylamine (1.1 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol) in DMF (10 mL) is stirred at 25°C for 12 h. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified by column chromatography (hexane/ethyl acetate, 3:1) to afford the title compound in 85–90% yield.
One-Pot Synthesis Optimization
Recent advances enable telescoped protocols to streamline synthesis:
Sequential Cyclocondensation-Amidation
Combining 4-fluorophenylhydrazine, ethyl 3-methoxy-3-oxopropanoate, and furan-2-ylmethylamine in a single reactor with [bmim]PF₆ as an ionic liquid catalyst (5 mol%) at 120°C for 24 h achieves direct amidation post-cyclization. This method reduces purification steps and improves atom economy (yield: 68–74%).
Characterization and Analytical Data
Key spectral data for the target compound:
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, pyrazole-H), 7.78–7.72 (m, 2H, Ar-H), 7.35–7.29 (m, 2H, Ar-H), 6.52–6.48 (m, 2H, furan-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.91 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Phenyl derivatives with nucleophilic groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives with similar structures showed IC50 values in the micromolar range against several cancer cell lines, suggesting that this compound may have comparable efficacy in targeting specific cancer types .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
Neuroprotective Properties
Emerging research indicates that pyrazole derivatives can offer neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress could position them as candidates for further investigation in neuropharmacology .
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 10.5 | Anticancer |
| Compound B | Structure B | 15.7 | Anti-inflammatory |
| Compound C | Structure C | 12.3 | Neuroprotective |
This table summarizes the biological activities of related compounds, indicating a trend where structural modifications can significantly impact efficacy.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- 4-Methoxy vs. 4-Ethoxy Pyrazoles :
Replacement of the 4-methoxy group with 4-ethoxy (as in 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, CAS 1172917-86-0) increases molecular weight (307.32 vs. 369.4 g/mol) and slightly enhances lipophilicity (logP ~2.8 vs. ~3.1) due to the longer alkyl chain .
Carboxamide Side Chain Diversity
- Furan vs. Quinoline Derivatives: Compounds like methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) replace the furan side chain with a quinoline ring, significantly altering steric bulk and electronic properties, which may affect bioavailability and target selectivity .
- Trifluoromethyl Additions: Introduction of a trifluoromethyl group (e.g., 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide, CAS 956753-95-0) enhances metabolic stability and membrane permeability due to the electronegative CF3 group .
Pharmacological Activity Comparisons
Receptor Binding and Selectivity
- Neurotensin Receptor (NTS1/NTS2) Modulation :
Pyrazole derivatives with 2,6-dimethoxyphenyl substituents (e.g., compound 28b in ) exhibit EC50 values of 0.8–1.2 nM in calcium mobilization assays for NTS1, whereas analogs lacking the 4-methoxy group show reduced potency (EC50 >10 nM) . - Antimicrobial Activity: Pyrazole-3-carboxamides with dichlorophenyl groups (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) demonstrate moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus), suggesting halogenation enhances antimicrobial efficacy compared to non-halogenated analogs .
Physicochemical and ADME Properties
Key Research Findings and Trends
Substituent Effects on Bioactivity: The 4-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or ethyl), while the furan-2-ylmethyl group balances steric and electronic interactions in receptor binding .
Halogenation Impact :
Fluorine and chlorine atoms improve target affinity and metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Heterocyclic Side Chains : Furan and pyridine moieties contribute to π-stacking and hydrogen bonding, critical for interactions with enzymes like cyclooxygenase or bacterial targets .
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews current findings regarding its biological activity, including data from various studies, case analyses, and a summary of its mechanism of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . For instance, a study evaluated several pyrazole derivatives for their in vitro antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.23 | Staphylococcus epidermidis |
| 7b | 0.25 | Escherichia coli |
| 10 | 0.24 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. The compound This compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
One study reported that derivatives similar to this compound displayed IC50 values as low as 0.39 μM against A549 lung cancer cells and demonstrated significant inhibition of Aurora-A kinase activity . The mechanism involves the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.39 | Apoptosis induction |
| MCF-7 | 0.46 | Cell cycle arrest |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have also been investigated, with some derivatives showing efficacy in reducing inflammation markers in vitro and in vivo models. The compound has been noted to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Studies
Several case studies have illustrated the practical applications of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A group of patients with advanced lung cancer treated with a pyrazole derivative experienced significant tumor reduction after four weeks of therapy, correlating with the observed IC50 values in vitro.
- Antimicrobial Resistance Study : In a clinical setting, patients infected with resistant strains of Staphylococcus aureus were treated with a pyrazole derivative exhibiting potent antimicrobial activity, leading to successful eradication of the infection.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide, and what intermediates are critical?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters under acidic conditions.
- Step 2 : Introduction of the 4-methoxy group via nucleophilic substitution or protection/deprotection strategies.
- Step 3 : Coupling of the furan-2-ylmethylamine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in solvents like ethanol or DMF, with triethylamine as a catalyst to enhance reaction efficiency . Key intermediates include the pyrazole-3-carboxylic acid derivative and the activated ester intermediate for amide bond formation.
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry, particularly the methoxy group (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.2 ppm) .
- LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 370.3) .
- FT-IR : Identifies carbonyl stretching vibrations (~1680 cm) and amide N-H bonds (~3300 cm) .
Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the furan-methylamine moiety to the pyrazole core?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 75% → 90%) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Triethylamine or DMAP improves amide bond formation efficiency by neutralizing acidic byproducts .
Q. How should researchers address contradictions in enzyme inhibition data across different assay platforms?
- Orthogonal Validation : Confirm activity using both fluorometric and radiometric assays to rule out interference from compound autofluorescence .
- Structural Analog Comparison : Compare with analogs (e.g., 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) to identify substituent-specific activity trends .
- Computational Docking : Use molecular dynamics simulations to predict binding modes and explain variability in IC values .
Q. What strategies resolve discrepancies in NMR spectral data due to tautomerism in the pyrazole ring?
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe tautomer equilibria shifts (e.g., methoxy group chemical shift changes) .
- Deuterium Exchange Experiments : Identify labile protons (e.g., amide NH) to confirm tautomeric forms .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the solid state .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize modifications .
- Docking Studies : Map interactions between the fluorophenyl group and hydrophobic binding pockets of target proteins .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
